molecular formula C11H16ClNO2S B6350916 (S,E)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine hydrochloride CAS No. 170112-17-1

(S,E)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine hydrochloride

Cat. No.: B6350916
CAS No.: 170112-17-1
M. Wt: 261.77 g/mol
InChI Key: UJCKXQIBITWDIW-JXRCSLTCSA-N
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Description

This compound is an organic molecule with an amino group, a methylsulfonyl group, and a phenyl group attached to a butene backbone. The (E) and (3S) denote the stereochemistry of the molecule, indicating the spatial arrangement of these groups .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule.


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The amino group might participate in acid-base reactions, the double bond in the butene backbone could undergo addition reactions, and the sulfonyl group could be involved in substitution or elimination reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of polar groups like the amino and sulfonyl groups could make the compound soluble in polar solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

The future research directions for this compound could involve exploring its potential uses, studying its reactivity under various conditions, and developing more efficient methods for its synthesis .

Properties

IUPAC Name

(E,2S)-4-methylsulfonyl-1-phenylbut-3-en-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S.ClH/c1-15(13,14)8-7-11(12)9-10-5-3-2-4-6-10;/h2-8,11H,9,12H2,1H3;1H/b8-7+;/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCKXQIBITWDIW-JXRCSLTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C=CC(CC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)/C=C/[C@H](CC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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